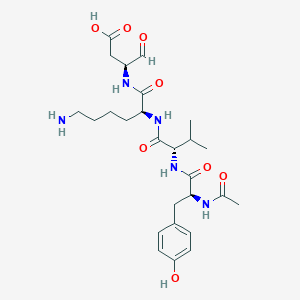

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) is a synthetic compound used primarily in research to study the apoptotic process. It is an aldehyde that has been found to activate caspases, which are aspartyl proteases, at high concentrations . This compound also has significant activation of n-terminal protein kinase when irradiated with UV light .

Métodos De Preparación

The synthesis of Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) involves multiple steps, typically starting with the protection of amino groups followed by coupling reactions to form the peptide chain

Análisis De Reacciones Químicas

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) undergoes several types of chemical reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Aplicaciones Científicas De Investigación

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) is used in various scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing.

Biology: The compound is used to study the apoptotic process by activating caspases.

Industry: The compound is used in the development of custom antibody labeling.

Mecanismo De Acción

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) exerts its effects by activating caspases, which are enzymes that play a crucial role in the process of apoptosis. The compound binds to the active site of caspases, leading to their activation. This activation triggers a cascade of events that result in programmed cell death. Additionally, the compound has been found to activate n-terminal protein kinase when irradiated with UV light, further influencing cellular processes .

Comparación Con Compuestos Similares

Similar compounds to Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) include other peptide aldehydes that activate caspases. Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) is unique due to its specific sequence and the presence of the aldehyde group, which allows it to effectively activate caspases and study the apoptotic process. Other similar compounds include:

- Ac-Asp-Glu-Val-Asp-aldehyde

- Ac-Leu-Glu-His-Asp-aldehyde

- Ac-Ile-Glu-Thr-Asp-aldehyde .

Actividad Biológica

Ac-Tyr-Val-Lys-Asp-aldehyde, also known as N-acetyl-Tyr-Val-Lys-Asp-aldehyde, is a synthetic peptide with notable biological activities, particularly as a caspase-1 inhibitor. This compound has been studied for its potential applications in treating various diseases, including anemia associated with chronic diseases and chemotherapy-induced anemia.

- CAS Number : 147821-01-0

- Molecular Formula : C26H39N5O8

- Molecular Weight : 549.617 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 976.7 ± 65.0 °C at 760 mmHg

- Flash Point : 544.5 ± 34.3 °C

Ac-Tyr-Val-Lys-Asp-aldehyde acts primarily as an inhibitor of caspase-1, an enzyme crucial for the inflammatory response and apoptosis. By inhibiting this enzyme, the compound can modulate inflammatory pathways and potentially reduce cell death associated with various pathological conditions.

Table 1: Biological Targets and Activities

| Biological Target | Activity | Reference |

|---|---|---|

| Caspase-1 | Inhibition | |

| Cathepsin B | Potential Inhibition | |

| Quinolinic Acid-Induced Cell Death | Reduction in Striatal Cell Death |

Case Studies and Applications

- Anemia Research : Ac-Tyr-Val-Lys-Asp-aldehyde has been explored in the context of anemia associated with chronic diseases and chemotherapy-induced anemia. Its ability to inhibit caspase-1 suggests a role in reducing inflammation-related anemia, which can be a significant complication in cancer treatment.

- Neuroprotection : The compound has shown promise in protecting striatal neurons from quinolinic acid-induced toxicity, a model for neurodegenerative diseases. The inhibition of cathepsin B by related compounds indicates a potential neuroprotective mechanism that could be further explored for conditions like Huntington's disease.

- Inflammatory Disorders : Given its role as a caspase-1 inhibitor, Ac-Tyr-Val-Lys-Asp-aldehyde may have therapeutic implications in various inflammatory disorders where caspase-1 is implicated, such as rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis with Related Compounds

To understand the unique properties of Ac-Tyr-Val-Lys-Asp-aldehyde, it is useful to compare it with other related peptides that also exhibit biological activity.

Table 2: Comparison of Peptide Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Application Area |

|---|---|---|---|

| Ac-Tyr-Val-Lys-Asp-aldehyde | Caspase-1 | Not specified | Anemia, neuroprotection |

| Ac-Leu-Val-Lys-aldehyde | Cathepsin B | 4 | Neuroprotection from excitotoxicity |

| Other Caspase Inhibitors | Various | Varies | Cancer therapy, inflammation management |

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t18-,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGHFYULXWTKCY-ROQCDXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) impact UVB-induced apoptosis in human keratinocytes?

A1: Ac-Tyr-Val-Lys-Asp-aldehyde is a known inhibitor of caspase-1 (also known as ICE-like protease). The research paper examined the effects of UVB irradiation on human keratinocyte HaCaT cells and found that UVB exposure leads to apoptotic changes. While the study showed that UVB irradiation led to a small increase in caspase-1 activity, pre-treatment with Ac-Tyr-Val-Lys-Asp-aldehyde did not have a significant effect on UVB-induced apoptosis in these cells []. This suggests that while caspase-1 activity might be slightly elevated after UVB exposure, it does not play a central role in the apoptotic process in this specific context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.